molecular formula C13H12BrN3O3S B14918056 ethyl (2Z)-2-[2-(4-bromophenyl)hydrazinylidene]-3-oxo-4-thiocyanatobutanoate

ethyl (2Z)-2-[2-(4-bromophenyl)hydrazinylidene]-3-oxo-4-thiocyanatobutanoate

Cat. No.: B14918056
M. Wt: 370.22 g/mol
InChI Key: HDZCKFXOQHTQFP-NEHYOZRDSA-N
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Description

Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxo-4-thiocyanatobutanoate is an organic compound that features a complex structure with multiple functional groups, including a bromophenyl group, a hydrazono group, a thiocyanate group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxo-4-thiocyanatobutanoate typically involves multiple steps:

    Formation of the Hydrazono Intermediate: The initial step involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of an acid catalyst to form the hydrazono intermediate.

    Introduction of the Thiocyanate Group: The hydrazono intermediate is then reacted with thiocyanogen or a thiocyanate salt under controlled conditions to introduce the thiocyanate group.

    Final Esterification: The final step involves esterification of the intermediate product with ethanol in the presence of an acid catalyst to yield Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxo-4-thiocyanatobutanoate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxo-4-thiocyanatobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield hydrazine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxo-4-thiocyanatobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxo-4-thiocyanatobutanoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiocyanate group may also contribute to its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxobutanoate
  • Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxo-4-cyanobutanoate
  • Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxo-4-aminobutanoate

Uniqueness

Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxo-4-thiocyanatobutanoate is unique due to the presence of the thiocyanate group, which imparts distinct chemical and biological properties compared to its analogs. This group can enhance the compound’s reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H12BrN3O3S

Molecular Weight

370.22 g/mol

IUPAC Name

ethyl (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxy-4-thiocyanatobut-2-enoate

InChI

InChI=1S/C13H12BrN3O3S/c1-2-20-13(19)12(11(18)7-21-8-15)17-16-10-5-3-9(14)4-6-10/h3-6,18H,2,7H2,1H3/b12-11-,17-16?

InChI Key

HDZCKFXOQHTQFP-NEHYOZRDSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\CSC#N)/O)/N=NC1=CC=C(C=C1)Br

Canonical SMILES

CCOC(=O)C(=C(CSC#N)O)N=NC1=CC=C(C=C1)Br

Origin of Product

United States

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